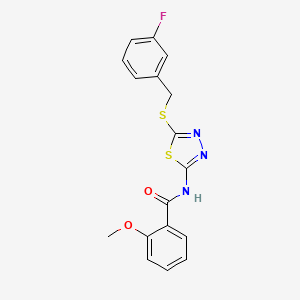
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H14FN3O2S2 and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and a methoxybenzamide moiety. The presence of the 3-fluorobenzyl group enhances its lipophilicity and stability, potentially improving interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN3O2S |
| Molecular Weight | 345.37 g/mol |
| CAS Number | 872594-73-5 |
This compound exhibits multiple mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. This inhibition can alter cellular processes and lead to therapeutic effects.
- Receptor Interaction : It can bind to various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Membrane Disruption : The compound may affect the integrity of cellular membranes, leading to altered cellular functions or cell death.
Biological Activity
Research indicates that this compound possesses significant biological activities:
- Antimicrobial Activity : Studies have demonstrated that thiadiazole derivatives exhibit antimicrobial properties against various bacterial strains. The fluorine substitution in this compound may enhance its efficacy against resistant strains.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. Its ability to inhibit tumor cell proliferation has been noted in vitro.
- Anti-inflammatory Effects : Thiadiazole derivatives have shown promise in reducing inflammation in animal models, potentially making this compound a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro assays demonstrated that this compound could inhibit the proliferation of human cancer cell lines. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways .
Study 3: Anti-inflammatory Mechanism
Research on the anti-inflammatory effects showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models of inflammation. This suggests a potential therapeutic application for chronic inflammatory conditions .
Propiedades
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c1-23-14-8-3-2-7-13(14)15(22)19-16-20-21-17(25-16)24-10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJLRJGTEJJYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














